molecular formula C15H13F2NO B11170279 2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide

2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B11170279
M. Wt: 261.27 g/mol
InChI Key: KPLIVELVZQPEBV-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13F2NO It is a derivative of benzamide, where the benzene ring is substituted with fluorine atoms and an ethyl group attached to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoyl chloride and 2-(4-fluorophenyl)ethylamine.

    Reaction: The 4-fluorobenzoyl chloride is reacted with 2-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

2-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide

InChI

InChI=1S/C15H13F2NO/c16-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)

InChI Key

KPLIVELVZQPEBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)F

Origin of Product

United States

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